molecular formula C9H10O5 B8781081 Methyl 2,6-dihydroxy-4-methoxybenzoate CAS No. 19722-76-0

Methyl 2,6-dihydroxy-4-methoxybenzoate

Cat. No. B8781081
M. Wt: 198.17 g/mol
InChI Key: JSZHZLWKXWFJCG-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

The tilted compound was prepared according to the procedure described for Example 12A, substituting 2,4,6-trihydroxybenzoate for 2,6-dihydroxybenzoate and methanol for tert-butyl 4-hydroxybutylcarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([O-:6])=[O:5].[OH:12][CH2:13]CCCNC(=O)OC(C)(C)C.[CH3:25]O>>[OH:1][C:2]1[CH:10]=[C:9]([O:12][CH3:13])[CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([O:6][CH3:25])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)[O-])C(=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCNC(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tilted compound was prepared

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)OC)C(=CC(=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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